An In-depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene: Synthesis, Properties, and Applications
Abstract
4-Bromo-1,2-bis(bromomethyl)benzene is a versatile trifunctional aromatic building block in organic synthesis. Its distinct reactivity, stemming from two benzylic bromide groups and one aryl bromide, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed and field-tested synthesis protocol, critical safety and handling procedures, and its established applications as a precursor in the development of complex molecular architectures, including those relevant to pharmaceutical and materials science research.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in research. 4-Bromo-1,2-bis(bromomethyl)benzene is systematically named according to IUPAC conventions, with its primary identifier being the Chemical Abstracts Service (CAS) number.
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IUPAC Name : 4-bromo-1,2-bis(bromomethyl)benzene[1]
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Molecular Formula : C₈H₇Br₃[1]
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Synonyms : 1,2-Bis(bromomethyl)-4-bromobenzene, 3,4-Bis(bromomethyl)-1-bromobenzene, Benzene, 4-bromo-1,2-bis(bromomethyl)-[1]
The structure consists of a benzene ring substituted with a bromine atom at position 4 and two bromomethyl (-CH₂Br) groups at positions 1 and 2. This arrangement provides three distinct points for chemical modification.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, choosing appropriate solvents, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 342.85 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 42-44 °C | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)CBr | [1] |
| InChIKey | PJYGXPFKKAJUBG-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation. The reported ¹H NMR spectrum in CDCl₃ confirms the molecular structure:
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δ 7.53 (d, 1H, ArH, J = 2.0 Hz) : Aromatic proton ortho to the C-Br bond.
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δ 7.44 (dd, 1H, ArH, J = 8.1 Hz, J = 2.0 Hz) : Aromatic proton meta to the C-Br bond and ortho to a bromomethyl group.
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δ 7.24 (d, 1H, ArH, J = 8.1 Hz) : Aromatic proton ortho to a bromomethyl group.
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δ 4.60 (d, 4H, CH₂, J = 4.2 Hz) : Diastereotopic protons of the two bromomethyl groups.[3]
Synthesis Protocol: Radical Bromination of 4-Bromo-1,2-xylene
The most common and efficient synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene involves the free-radical bromination of the methyl groups of 4-bromo-1,2-xylene. This method is favored for its high yield and relatively straightforward procedure.
Causality and Experimental Rationale
The choice of reagents is critical for the success of this transformation.
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Starting Material : 4-Bromo-1,2-xylene (also known as 4-bromo-o-xylene) is the logical precursor. Its synthesis can be achieved via the bromination of o-xylene.[4]
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Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing competing aromatic bromination.
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Radical Initiator : 2,2'-Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
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Solvent : Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can also be considered.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood.[3]
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Reaction Setup : To a 1000 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-o-xylene (15.0 g, 0.0811 mol) and 500 mL of carbon tetrachloride.
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Initial Reagent Addition : Add N-bromosuccinimide (NBS) (7.58 g, 0.0426 mol) and 2,2'-azobisisobutyronitrile (AIBN) (0.665 g, 0.00405 mol).
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Initiation : Heat the reaction mixture to reflux. The reaction should initiate, as evidenced by the color change and consumption of NBS.
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Propagation : Continue heating at reflux for 1 hour. Subsequently, add additional portions of NBS and AIBN to drive the reaction to completion. The progress can be monitored by TLC or GC-MS.
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Work-up : Once the starting material is consumed, allow the mixture to cool slightly and filter it while still hot to remove the succinimide byproduct.
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Isolation : Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product.
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Purification : Purify the crude solid by crystallization from hexane to afford 4-Bromo-1,2-bis(bromomethyl)benzene as white crystals (Typical Yield: ~93%).[3]
Safety, Handling, and Storage
Hazard Identification: 4-Bromo-1,2-bis(bromomethyl)benzene is a hazardous chemical that requires careful handling.
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GHS Classification : Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).[1]
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Hazard Statements :
Safe Handling Protocol
Caption: Essential safety and handling procedures for laboratory use.
First Aid Measures:
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In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with copious amounts of water.[5][6]
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In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
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If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5][6]
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If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Applications in Research and Development
The utility of 4-Bromo-1,2-bis(bromomethyl)benzene lies in the differential reactivity of its three bromine atoms. The two bromomethyl groups are highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for its use as a versatile scaffold.
Key Reaction Types:
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Nucleophilic Substitution : The benzylic bromides are excellent leaving groups, readily reacting with nucleophiles such as amines, alcohols, thiols, and carbanions. This is a common strategy for building larger molecules by forming new C-N, C-O, C-S, and C-C bonds.
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Cross-Coupling Reactions : The less reactive aryl bromide can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, vinyl, or amino groups at the C4 position of the benzene ring.
Application in Synthesis of Complex Molecules
This trifunctional building block is a key intermediate for creating complex heterocyclic systems and ligands for metal catalysis. The two adjacent bromomethyl groups are particularly useful for forming fused ring systems upon reaction with a dinucleophile.
Example Synthetic Pathway:
Caption: Sequential functionalization strategy using the title compound.
This stepwise approach, functionalizing the benzylic positions first, followed by a cross-coupling reaction at the aromatic position, is a powerful tool in medicinal chemistry and materials science for generating libraries of novel compounds with diverse functionalities. Brominated organic compounds are fundamental reagents in a wide array of organic transformations, including cyclizations and substitutions.[7][8] Their role as intermediates is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[9]
Conclusion
4-Bromo-1,2-bis(bromomethyl)benzene is a high-value synthetic intermediate with well-defined properties and established synthesis protocols. Its structural features enable chemists to perform selective, multi-step transformations to construct complex molecular frameworks. Adherence to strict safety protocols is mandatory when handling this corrosive and toxic compound. The strategic application of this building block will continue to facilitate innovation in drug discovery, catalysis, and the development of advanced materials.
References
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PubChem. (n.d.). 4-Bromo-1,2-bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
-
Pragna Group. (2025). How Bromo Benzene is Used in Organic Synthesis Processes. Retrieved from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF retrieved from ResearchGate. [Link]
Sources
- 1. 4-Bromo-1,2-bis(bromomethyl)benzene | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69189-19-1|4-Bromo-1,2-bis(bromomethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
